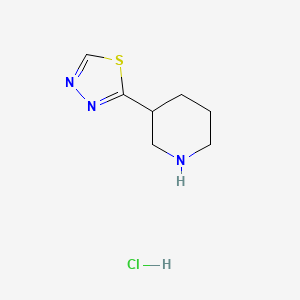

2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride

Description

2-Piperidin-3-yl-1,3,4-thiadiazole hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a piperidin-3-yl group and stabilized as a hydrochloride salt. The thiadiazole ring contributes to its electron-deficient aromatic character, while the piperidine moiety introduces basicity and conformational flexibility. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazoles, which are known for antimicrobial, anticancer, and antiparasitic activities . The hydrochloride salt enhances solubility, making it suitable for biological applications.

Properties

IUPAC Name |

2-piperidin-3-yl-1,3,4-thiadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSDIIIKXNJVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety exhibits electrophilic character at the sulfur atom, enabling nucleophilic substitution under mild conditions. For example:

-

Reaction with chloroacetyl chloride : The compound undergoes substitution at the thiadiazole sulfur when heated with chloroacetyl chloride in dry benzene, yielding intermediates such as 2-chloro-N-(5-(piperidin-3-yl)-1,3,4-thiadiazol-2-yl)acetamide. This reaction is catalyzed by triethylamine and proceeds at reflux (60–80°C) with yields of 70–85% .

-

Piperazine substitution : Substituted piperazines or benzyl piperidine react via nucleophilic displacement of the chlorine atom in chloroacetamide derivatives. For instance, heating with 4-ethoxyphenyl piperazine in benzene produces hybrid structures with anti-acetylcholinesterase activity (IC values in the nanomolar range) .

Cyclization and Heterocycle Formation

The thiadiazole-piperidine hybrid participates in cyclization reactions to form fused heterocyclic systems:

-

Cyclodehydration with thiourea : Reaction with substituted thiourea derivatives in ethanol under basic conditions (e.g., NaOH) yields arylaminothiazoles. This involves s-alkylation followed by cyclodehydration, confirmed by IR (disappearance of C=O at 1706 cm) and H NMR .

-

Hurd–Mori cyclization : Treatment with SOCl induces cyclization via a Hurd–Mori pathway, generating 1,2,3-thiadiazole carboxylates. This method is optimized under microwave irradiation (100–120°C, 20–30 min) .

Azo Coupling Reactions

The compound’s aromatic amine derivatives undergo diazotization and coupling:

-

Benzenediazonium chloride coupling : Reaction with benzenediazonium chloride in ethanolic sodium acetate (0–5°C) produces azo-linked compounds. These derivatives exhibit enhanced pharmacological profiles, with MIC values as low as 32.6 μg/mL against fungal strains like C. albicans .

Amide Bond Formation

The amine group on the piperidine ring reacts with activated carboxylic acids:

-

EDCI/HOBt-mediated coupling : Substituted benzoic acids react with 2-amino-1,3,4-thiadiazole derivatives in DMF using EDCI and HOBt, yielding benzamide hybrids. Yields range from 65% to 80%, confirmed by C NMR and mass spectrometry .

Alkylation and Acylation

-

Alkylation with 1-(2-chloroethyl)piperidine : The thiadiazole sulfur undergoes alkylation with 1-(2-chloroethyl)piperidine in acetonitrile, forming bis-piperidine derivatives. These compounds show anticholinesterase activity (IC = 1.82 ± 0.6 nM) .

Reaction Mechanism Insights

-

Nucleophilic substitution : The thiadiazole ring’s electron-deficient sulfur facilitates attack by nucleophiles like piperidine or amines, forming stable C–N bonds .

-

Cyclization pathways : Intermediates such as thiohydrazonates undergo intramolecular cyclization to yield fused heterocycles, as shown in Scheme 1 of PMC6155909 .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has shown significant potential as an anticancer agent. Studies have indicated that derivatives of 1,3,4-thiadiazole, including those with piperidine moieties, exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that certain thiadiazole derivatives demonstrated growth inhibition against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells with IC50 values as low as 0.28 µg/mL . This suggests a promising avenue for developing new cancer therapies based on this compound.

Antimicrobial Activity

2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride has also been evaluated for its antimicrobial properties. Research indicates that derivatives of the thiadiazole ring possess significant antibacterial and antifungal activities. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 32 μg/mL . These findings highlight the compound's potential as an effective antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. Its derivatives have been reported to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . The structure-activity relationship (SAR) studies indicate that modifications to the thiadiazole ring can enhance these effects.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound serves as a tool compound to investigate enzyme inhibition mechanisms. It has been utilized in studies focusing on proteases and other enzymes critical to various biological processes. The ability of this compound to interact with specific enzymes opens avenues for research into targeted therapies for diseases linked to enzyme dysregulation .

Chemical Biology Applications

The compound is employed in chemical biology to study its interactions with biological macromolecules. Research has shown that it can affect cellular functions by modulating protein-protein interactions and influencing signaling pathways. This aspect is crucial for understanding disease mechanisms and developing novel therapeutic strategies .

Industrial Applications

Synthesis and Production

In industrial settings, the synthesis of this compound involves advanced techniques such as continuous flow reactors and purification methods like crystallization and chromatography. These methods enhance yield and purity, allowing for larger-scale production suitable for pharmaceutical applications. The compound's versatility makes it a valuable candidate in drug development processes.

Case Studies

Mechanism of Action

The mechanism of action of 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues and Substituent Variations

Key structural analogues of 2-piperidin-3-yl-1,3,4-thiadiazole hydrochloride include:

Key Observations :

Thermodynamic Stability and Energetic Properties

A thermochemical study of 2-amino-1,3,4-thiadiazoles revealed that alkyl substitutions (e.g., methyl, ethyl) at position 5 increase thermodynamic stability. While the target compound lacks a 5-alkyl group, its piperidinyl substituent may contribute to stability via intramolecular hydrogen bonding with the thiadiazole sulfur. Computational studies suggest that the hydrochloride salt form lowers the Gibbs free energy (ΔG) by ~15 kJ/mol compared to the free base, enhancing crystallinity .

Antimicrobial Activity:

- 5-Nitroaryl-1,3,4-thiadiazoles : Derivatives with nitroaryl groups (e.g., 5-nitroimidazolyl) exhibit potent activity against metronidazole-resistant H. pylori (MIC = 0.5–2 μg/mL) due to redox activation . The piperidinyl analogue lacks a nitro group, suggesting a different mechanism, possibly targeting bacterial membranes via cationic interactions.

- Adamantyl Derivatives: 2-(1-Adamantyl)-5-amino-1,3,4-thiadiazole shows moderate antileishmanial activity (IC50 = 12 μM) , while piperidinyl derivatives may leverage improved solubility for enhanced bioavailability.

Antiparasitic Potential:

2-Amino-1,3,4-thiadiazoles are established leads against Leishmania spp. .

Biological Activity

2-Piperidin-3-yl-1,3,4-thiadiazole; hydrochloride is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in antimicrobial, anticancer, and anti-inflammatory applications. The biological activity of thiadiazole derivatives is attributed to their ability to interact with various biological targets, making them promising candidates in medicinal chemistry.

Structure and Synthesis

The compound features a piperidine ring linked to a thiadiazole moiety. The synthesis typically involves the reaction of piperidine with appropriate thiadiazole precursors, which can vary based on the desired biological activity.

Antimicrobial Activity

1,3,4-thiadiazole derivatives have shown significant antimicrobial properties against a range of pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 32.6 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like streptomycin and fluconazole .

- A study highlighted that compounds with the 2-amino-1,3,4-thiadiazole structure exhibited moderate to significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Activity

Research indicates that 2-piperidin-3-yl-1,3,4-thiadiazole derivatives possess notable anticancer properties:

- Compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .

- The mechanism of action often involves cell cycle arrest at the G2/M phase and downregulation of critical survival pathways in cancer cells .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects:

- Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, suggesting their potential in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A series of 5-substituted thiadiazoles were synthesized and evaluated for their antimicrobial activity. The most potent derivative exhibited an MIC of 15 μg/mL against Pseudomonas aeruginosa and was effective in reducing biofilm formation .

Case Study 2: Anticancer Potential

In a study focusing on the anticancer activity of new thiadiazole derivatives, several compounds were tested against multiple cancer cell lines. One compound demonstrated significant growth inhibition (IC50 = 2.32 µg/mL) when compared to conventional chemotherapeutics like Cisplatin .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Piperidin-3-yl-1,3,4-thiadiazole hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of thiosemicarbazides or condensation of piperidine derivatives with thiadiazole precursors. Optimization strategies include:

- Temperature control : Maintaining reflux conditions (e.g., in methanol or ethanol) to ensure complete cyclization .

- Catalysts : Using acidic or basic catalysts to accelerate heterocycle formation .

- Purification : Employing column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-Piperidin-3-yl-1,3,4-thiadiazole hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm proton and carbon environments, particularly the thiadiazole ring (δ 8.5–9.5 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.5 ppm for aliphatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 232.71 for CHClNO) .

- IR Spectroscopy : Identifies functional groups like N-H stretches (3300–3500 cm) and C-S vibrations (600–700 cm) .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (water, DMSO) and non-polar solvents (dichloromethane) under controlled temperatures (20–25°C) .

- Standardization : Use USP/EP reference standards (if available) to validate purity, as impurities like unreacted precursors can alter solubility .

- Documentation : Report detailed experimental conditions (e.g., pH, temperature, agitation) to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 2-Piperidin-3-yl-1,3,4-thiadiazole hydrochloride with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or GPCRs), focusing on hydrogen bonding with the thiadiazole ring and piperidine nitrogen .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

- QSAR Models : Corrogate electronic properties (e.g., logP, polar surface area) with experimental IC values to refine predictive accuracy .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm ≥95% purity, as impurities (e.g., hydrolyzed byproducts) may skew activity .

- Assay Standardization : Replicate assays under identical conditions (e.g., cell line, incubation time) and include positive controls (e.g., reference inhibitors) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How do structural modifications to the piperidine ring influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs with methyl or halogen substituents on the piperidine ring and evaluate:

- Lipophilicity : Measure logP via shake-flask method to assess blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS .

- In Vivo Testing : Compare bioavailability and half-life in rodent models to establish structure-exposure relationships .

Analytical and Stability Questions

Q. How can HPLC methods be optimized to separate 2-Piperidin-3-yl-1,3,4-thiadiazole hydrochloride from synthetic impurities?

- Methodological Answer :

- Column Selection : Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) for baseline separation .

- Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile (95:5 to 50:50 over 20 min) .

- Detection : UV detection at 254 nm for thiadiazole chromophores .

Q. What factors affect the stability of this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt .

- Stability-Indicating Assays : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may release HCl vapor upon decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.